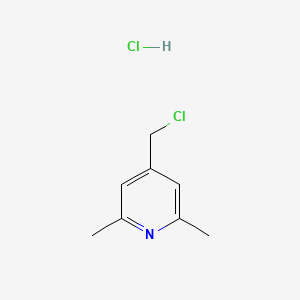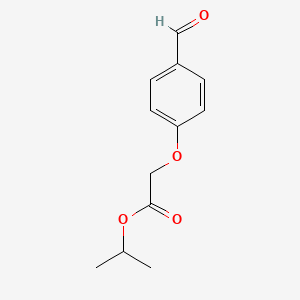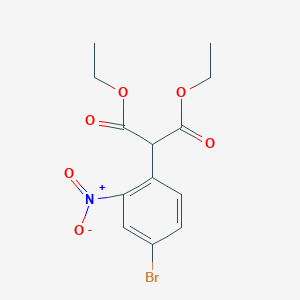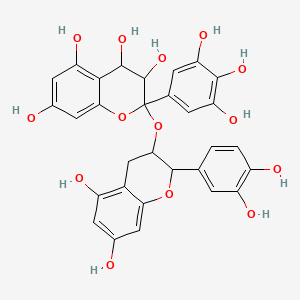
Prodelphiniline
Übersicht
Beschreibung
Prodelphiniline is a naturally occurring compound that belongs to the family of alkaloids. It is a precursor to delphinidin, which is a type of anthocyanin that is found in many plants. This compound has been studied for its potential use in scientific research due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Plant Stress Resistance
- Role in Abiotic Stress Resistance: Prodelphiniline (as proline) is a major osmolyte in plants, accumulating in response to environmental stresses such as drought, salinity, and extreme temperatures. This accumulation is thought to support enzyme and membrane integrity and aid in osmotic adjustment, contributing to plant stress tolerance (Ashraf & Foolad, 2007).
Antiviral Properties
- Anti-Herpes Simplex Virus Type 2: Prodelphinidin B-2 3′-O-gallate, derived from this compound, demonstrated significant antiviral activity against herpes simplex virus type 2. This compound inhibited viral attachment and penetration, and interfered with the late stages of viral infection (Cheng, Lin, & Lin, 2002).
Proline Biosynthesis and Osmotolerance
- Enhancing Osmotolerance in Transgenic Plants: Overexpression of ornithine-δ-aminotransferase, which is linked to proline biosynthesis, was shown to increase proline content and confer higher osmotolerance in transgenic plants. This suggests a potential route for enhancing crop tolerance to environmental stresses (Roosens et al., 2002).
Fetal Growth and Development
- Proline in Conceptus Metabolism: Proline plays a crucial role in the growth and development of the conceptus (embryo/fetus and associated placental membranes). It's a major substrate for polyamine synthesis in placentae, influencing fetal growth. Alterations in proline availability can impact fetal growth, suggesting its potential use in treating intrauterine growth restriction (Wu et al., 2008).
Cancer Research
- Antiproliferative Activity in Lung Cancer Cells: Prodelphinidin B-2 3'-O-gallate demonstrated significant anti-proliferative activity in human non-small cell lung cancer cells, suggesting a potential role in chemoprevention and therapeutic applications for lung cancer (Kuo et al., 2005).
Eigenschaften
IUPAC Name |
2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-2-(3,4,5-trihydroxyphenyl)-3,4-dihydrochromene-3,4,5,7-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O14/c31-13-6-17(34)15-10-24(28(42-22(15)8-13)11-1-2-16(33)18(35)3-11)44-30(12-4-20(37)26(39)21(38)5-12)29(41)27(40)25-19(36)7-14(32)9-23(25)43-30/h1-9,24,27-29,31-41H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKQAVLCMUQMSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC4(C(C(C5=C(C=C(C=C5O4)O)O)O)O)C6=CC(=C(C(=C6)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942169 | |
| Record name | 2-{[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-3-yl]oxy}-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20136-67-8 | |
| Record name | 2-((2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl)oxy)-2-(3,4,5-trihydroxyphenyl)chromane-3,4,5,7-tetrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020136678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prodelphiniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-{[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-3-yl]oxy}-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]-](/img/structure/B3049223.png)


![Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide](/img/structure/B3049226.png)
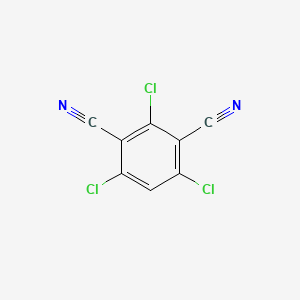
![Phenol, 4-[(dimethylamino)methyl]-2-methoxy-](/img/structure/B3049228.png)
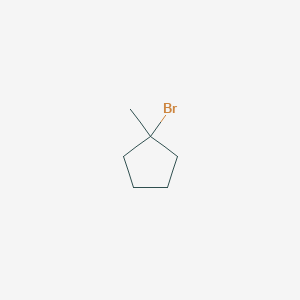
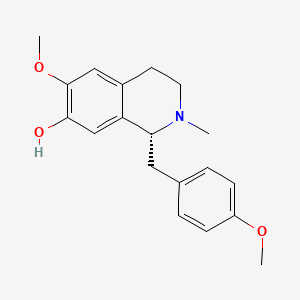
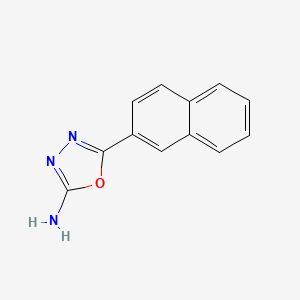

![Methyl 2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate](/img/structure/B3049236.png)
